molecular formula C10H8Cl2F2O3 B1410051 Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate CAS No. 1806352-77-1

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate

Cat. No.: B1410051
CAS No.: 1806352-77-1
M. Wt: 285.07 g/mol
InChI Key: FXYUZNFMXXFKNT-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate is a methyl ester derivative featuring a phenylacetate backbone substituted with chlorine atoms at the 3- and 5-positions and a difluoromethoxy group at the 4-position. These compounds are critical intermediates in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs), due to their stability and reactivity. The positional isomerism (2- vs. 4-substituents) significantly influences their chemical behavior, as discussed below.

Properties

IUPAC Name

methyl 2-[3,5-dichloro-4-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-2-6(11)9(7(12)3-5)17-10(13)14/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYUZNFMXXFKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate typically involves the esterification of 3,5-dichloro-4-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride are used for these transformations.

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetates with various functional groups replacing the chlorine atoms.

    Hydrolysis: The major products are 3,5-dichloro-4-(difluoromethoxy)benzoic acid and methanol.

    Oxidation and Reduction: Products include quinones and hydroquinones, respectively.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with varied functional groups.

Biology

  • Biological Activity : Preliminary studies suggest that methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate may exhibit biological activities such as antimicrobial and anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways and inhibit enzymes involved in metabolic processes.

Medicine

  • Pharmaceutical Development : The compound is explored as a potential building block for new pharmaceuticals. Its unique chemical properties may enhance the pharmacokinetic profiles of drug candidates, making it a focus for drug development research.

Industry

  • Agrochemicals and Specialty Chemicals : this compound is utilized in the production of agrochemicals due to its efficacy as a herbicide or pesticide precursor.

Case Study 1: Antimicrobial Activity

Research conducted on structurally similar compounds has shown promising antimicrobial activity. For instance, studies indicate that compounds containing dichloro and difluoromethoxy groups can disrupt bacterial cell membranes or interfere with essential metabolic pathways necessary for bacterial survival.

Case Study 2: Anti-inflammatory Effects

In another study focused on enzyme inhibition, compounds similar to this compound were found to inhibit phospholipases and cyclooxygenases. This inhibition could lead to reduced synthesis of inflammatory mediators, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. For example, it may act as an inhibitor of phosphodiesterases, which are enzymes involved in the regulation of cyclic nucleotide levels within cells. By inhibiting these enzymes, the compound can modulate signaling pathways and exert therapeutic effects.

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Substituents

The position of the difluoromethoxy group (2- or 4-) on the phenyl ring alters steric and electronic properties:

  • Molecular weight: 285.07 g/mol; purity ≥98% (industrial-grade synthesis) .
  • Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate (hypothetical):
    • The 4-position may enhance resonance stabilization of the aryl group, increasing thermal stability.
    • Expected molecular formula: C₁₀H₈Cl₂F₂O₃ (same as the 2-isomer), but distinct spectroscopic profiles (e.g., NMR, IR) due to substituent arrangement.

Ester Group Variation: Methyl vs. Ethyl

Replacing the methyl ester with an ethyl group impacts lipophilicity and metabolic pathways:

  • Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS: 1807178-53-5, C₁₁H₁₀Cl₂F₂O₃):
    • Higher molecular weight (309.10 g/mol) due to the ethyl group, which increases lipophilicity and may improve membrane permeability in drug delivery .
    • Slower hydrolysis kinetics compared to methyl esters, affecting bioavailability .

Chlorine and Difluoromethoxy Substituents

Chlorine atoms and difluoromethoxy groups are common in agrochemicals and pharmaceuticals for their electron-withdrawing effects and metabolic stability:

  • 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole (CAS-related compound):
    • Demonstrates that difluoromethoxy groups resist oxidative degradation better than methoxy groups, as seen in pantoprazole synthesis .
    • Chlorine substituents enhance electrophilic reactivity, facilitating cross-coupling reactions in API synthesis .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate 1804885-18-4 C₁₀H₈Cl₂F₂O₃ 285.07 2-(difluoromethoxy) ≥98%
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate 1807178-53-5 C₁₁H₁₀Cl₂F₂O₃ 309.10 2-(difluoromethoxy) N/A
This compound (hypothetical) C₁₀H₈Cl₂F₂O₃ 285.07 4-(difluoromethoxy)

Research Findings and Implications

Synthetic Routes: Analogs like Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate are synthesized via esterification and halogenation, similar to methods described for 4-(benzyloxy)-3-phenethoxyphenol (e.g., dichloromethane solvent, meta-chloroperoxybenzoic acid oxidizer) . Difluoromethoxy introduction often involves nucleophilic substitution with difluoromethylating agents .

Stability and Reactivity :

  • Difluoromethoxy groups at the 4-position may confer greater oxidative stability than 2-position analogs, as seen in benzimidazole derivatives .
  • Ethyl esters exhibit prolonged half-lives in physiological environments compared to methyl esters, critical for sustained-release formulations .

Industrial Applications :

  • High-purity methyl esters (≥98%) are prioritized for API intermediates due to stringent regulatory requirements .
  • Positional isomers are patented for specific applications; e.g., (4aS)-1-[(2,3-Difluorophenyl)methyl] derivatives highlight the importance of substituent geometry in drug design .

Biological Activity

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative, antibacterial, and antifungal activities, as well as its structure-activity relationships (SAR) based on existing literature.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₈Cl₂F₂O₃
  • Molecular Weight : 267.06 g/mol
  • Functional Groups : The presence of dichloro and difluoromethoxy groups contributes to its biological activity.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, Mannich bases, which share structural characteristics with this compound, have shown potent cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. Specifically, some derivatives demonstrated IC₅₀ values lower than 2 μg/mL against the MCF-7 breast cancer cell line, indicating strong anticancer potential .

Antibacterial Activity

The antibacterial properties of this compound have been explored through studies on structurally related compounds. These investigations reveal that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar substituents have shown minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Enterobacter cloacae0.0040.008
Staphylococcus aureus0.0150.030
Escherichia coli0.0150.030

Antifungal Activity

In addition to antibacterial effects, the compound has been noted for its antifungal activity. Similar derivatives have shown effectiveness against various fungal pathogens, with MIC values indicating potent antifungal properties . The best-performing compounds in studies exhibited MICs as low as 0.004 mg/mL against sensitive fungi.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

  • Halogen Substitution : The presence of chlorine and fluorine atoms enhances lipophilicity and may improve interaction with biological targets.
  • Functional Groups : The ester functional group is known to influence the reactivity and binding affinity of the compound to target enzymes or receptors.

Case Studies

Several case studies have highlighted the potential of similar compounds in therapeutic applications:

  • Anticancer Studies : A study demonstrated that Mannich bases derived from acetophenones exhibited significant cytotoxicity against hepatocellular carcinoma cells, suggesting that modifications in the phenyl ring can enhance activity .
  • Combination Therapies : Research has shown that combining pyrazole derivatives with established chemotherapeutics like doxorubicin can lead to synergistic effects in breast cancer models, emphasizing the need for further exploration of combination therapies involving this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate
Reactant of Route 2
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Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate

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